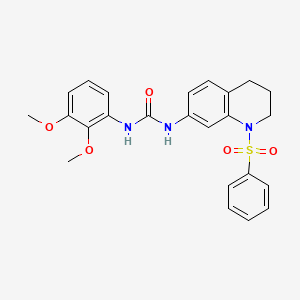

1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S/c1-31-22-12-6-11-20(23(22)32-2)26-24(28)25-18-14-13-17-8-7-15-27(21(17)16-18)33(29,30)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGMYBDMKIIDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention due to its potential therapeutic applications. Its structure incorporates a dimethoxyphenyl moiety and a phenylsulfonyl-substituted tetrahydroquinoline, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 390.5 g/mol. The presence of both the dimethoxyphenyl and phenylsulfonyl groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₅S |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 1448132-22-6 |

Research indicates that compounds similar to this compound may interact with several biological pathways:

- Antihypertensive Activity : Compounds containing similar structures have been shown to inhibit angiotensin II receptors (AT1), leading to reduced blood pressure through non-competitive mechanisms .

- Antioxidant Properties : Studies have demonstrated that derivatives exhibit moderate antioxidant activities, potentially through radical scavenging mechanisms .

- Antitumor Activity : Related sulfonamide derivatives have been reported to possess antitumor properties, suggesting that this compound may also exhibit similar effects .

Antihypertensive Effects

A study highlighted the development of compounds that effectively lower blood pressure by targeting AT1 receptors. The findings suggest that structural modifications can enhance the binding affinity and efficacy of these compounds compared to established antihypertensives like Losartan .

Antioxidant Activity

In vitro assays demonstrated that certain derivatives showed significant free radical scavenging capacity in DPPH assays. This suggests potential applications in preventing oxidative stress-related diseases .

Antitumor Activity

Research into benzenesulfonamide derivatives has indicated promising antitumor effects. For instance, compounds similar to our target compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Scientific Research Applications

Research indicates that this compound exhibits a variety of pharmacological effects:

Antitumor Activity

Studies have shown that derivatives of phenylsulfonamide compounds possess antitumor properties. The sulfonamide moiety has been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. For instance:

- A study demonstrated that the compound inhibited the growth of human breast cancer cells with an IC50 value in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- In vitro tests indicated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in models of chronic inflammation:

- Research indicated that it effectively reduced inflammatory markers in animal models of rheumatoid arthritis and colitis .

Case Study 1: Antitumor Efficacy

In a preclinical study, 1-(2,3-dimethoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea was tested on human cancer cell lines. The results showed:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Outcome : Significant reduction in cell viability at concentrations above 5 µM.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against various pathogens:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli

- Results : Minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues from Published Literature

(±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6e)

- Structural Differences: Replaces the tetrahydroquinoline core with a phthalazin-2(1H)-yl group and incorporates a prop-2-en-1-one linker.

- Key Properties: Melting point: 155–157°C .

- Implications : The absence of the sulfonyl group may reduce metabolic stability compared to the target compound.

1-(3,5-Dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea (BF00747)

- Structural Differences : Substitutes the phenylsulfonyl group with a thiophene-2-carbonyl moiety and places the dimethoxyphenyl group at the 3,5-positions.

- Key Properties: Molecular weight: 437.51 g/mol (vs. ~460–480 g/mol for the target compound) . Thiophene vs.

Patent-Disclosed Analogues

Example 1 (Patent): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

- Structural Differences: Replaces the urea group with a thiazole-carboxylic acid and incorporates a benzothiazole-amino substituent.

- Key Properties :

Example 24 (Patent): Adamantyl-Methyl Pyrazole Derivative

- Structural Differences : Utilizes a pyrido[2,3-c]pyridazine core with adamantyl and benzothiazole groups.

- Key Properties: Adamantyl group improves lipophilicity and target binding via hydrophobic interactions. Pyridazine core may alter electronic properties compared to tetrahydroquinoline .

Comparative Data Table

Key Observations

Tetrahydroquinoline vs. Heterocyclic Cores: The tetrahydroquinoline core in the target compound and BF00747 offers conformational flexibility, whereas phthalazine (6e) or pyridazine (Example 24) cores may rigidify the structure, affecting binding kinetics .

Substituent Effects: Sulfonyl vs. Carbonyl: Phenylsulfonyl groups (target compound) enhance metabolic stability compared to thiophene-carbonyl (BF00747) but may increase molecular weight. Methoxy Positioning: 2,3-Dimethoxyphenyl (target) vs.

Pharmacological Potential: Urea derivatives (target, BF00747) are likely optimized for hydrogen-bond interactions with kinases or proteases, whereas carboxylic acid-containing analogs (Example 1) may target extracellular proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.